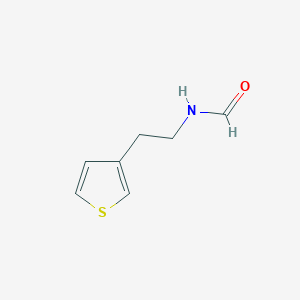![molecular formula C7H9N3OS B8681202 [6-(hydroxymethyl)pyridin-2-yl]thiourea](/img/structure/B8681202.png)
[6-(hydroxymethyl)pyridin-2-yl]thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
[6-(hydroxymethyl)pyridin-2-yl]thiourea is a chemical compound that features a pyridine ring substituted with a hydroxymethyl group at the 6-position and a thiourea group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [6-(hydroxymethyl)pyridin-2-yl]thiourea typically involves the reaction of 6-hydroxymethylpyridine with thiourea under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction. The reaction is usually carried out in an aqueous or alcoholic medium at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of catalysts to enhance reaction rates and yields. These methods aim to produce the compound in large quantities while maintaining high purity and minimizing environmental impact.
化学反応の分析
Types of Reactions
[6-(hydroxymethyl)pyridin-2-yl]thiourea can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate.
Reduction: The thiourea group can be reduced to a thiol group using reducing agents like lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: 6-Carboxypyridin-2-yl-thiourea.
Reduction: 6-Hydroxymethyl-pyridin-2-yl-thiol.
Substitution: Various substituted pyridin-2-yl-thiourea derivatives.
科学的研究の応用
Chemistry
In chemistry, [6-(hydroxymethyl)pyridin-2-yl]thiourea is used as a ligand in the synthesis of metal complexes. These complexes can serve as catalysts in various organic reactions, including hydrogenation and polymerization.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. It can interact with specific enzymes, altering their activity and providing insights into enzyme function and regulation.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit antimicrobial, antiviral, or anticancer activities, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and other advanced materials.
作用機序
The mechanism of action of [6-(hydroxymethyl)pyridin-2-yl]thiourea involves its interaction with molecular targets such as enzymes or receptors. The hydroxymethyl and thiourea groups can form hydrogen bonds and other interactions with the active sites of enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, leading to the compound’s observed biological effects.
類似化合物との比較
Similar Compounds
2,6-Bis(hydroxymethyl)pyridine: Similar structure but lacks the thiourea group.
6-Hydroxymethylpyridine-3-boronic acid: Contains a boronic acid group instead of thiourea.
2-(6-(Hydroxymethyl)pyridin-2-yl)propan-2-ol: Contains a propanol group instead of thiourea.
Uniqueness
[6-(hydroxymethyl)pyridin-2-yl]thiourea is unique due to the presence of both hydroxymethyl and thiourea groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile interactions with various molecular targets, making it a valuable compound for research and industrial applications.
特性
分子式 |
C7H9N3OS |
|---|---|
分子量 |
183.23 g/mol |
IUPAC名 |
[6-(hydroxymethyl)pyridin-2-yl]thiourea |
InChI |
InChI=1S/C7H9N3OS/c8-7(12)10-6-3-1-2-5(4-11)9-6/h1-3,11H,4H2,(H3,8,9,10,12) |
InChIキー |
WBVSCEWIFWCMKK-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC(=C1)NC(=S)N)CO |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![10-(Thiophen-2-ylmethyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(10H)-one](/img/structure/B8681163.png)


![N-[(4-Cyanophenyl)methyl]nonanamide](/img/structure/B8681185.png)
![2-p-Tolylbenzo[d]oxazol-4-amine](/img/structure/B8681195.png)
![5-[(3-phenoxypropyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B8681206.png)
![Carbamic acid, [5-[(ethylsulfonyl)amino]-2-fluorophenyl]-, ethyl ester](/img/structure/B8681212.png)
acetate](/img/structure/B8681217.png)

